2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine is an organic compound with a complex structure that includes a pyridine ring and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The mixture is heated to reflux and then quenched with aqueous hydrochloric acid. The product is extracted with dichloromethane and purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings or alkanes.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine involves its interaction with various molecular targets. The compound’s aromatic rings and pyridine moiety allow it to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding to proteins, nucleic acids, or other biomolecules, thereby affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene: Similar in structure but contains a thiophene ring instead of a pyridine ring.
2-(2,4-Bis(di(4-methoxyphenyl)methyl)-6-methylphenyl)-6-(1-(arylimino)ethyl)pyridine: Contains additional substituents on the pyridine ring.
Uniqueness
2-(2,2-Bis(4-methoxyphenyl)-1-phenylethenyl)pyridine is unique due to its specific arrangement of aromatic groups and the presence of a pyridine ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
56501-92-9 |
---|---|
Molecular Formula |
C27H23NO2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]pyridine |
InChI |
InChI=1S/C27H23NO2/c1-29-23-15-11-21(12-16-23)26(22-13-17-24(30-2)18-14-22)27(20-8-4-3-5-9-20)25-10-6-7-19-28-25/h3-19H,1-2H3 |
InChI Key |
QAEZNNBQEKQWOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.